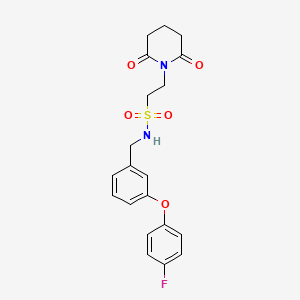

![molecular formula C7H6BNO2S B2950147 Thieno[2,3-b]pyridin-2-ylboronic acid CAS No. 953411-01-3](/img/structure/B2950147.png)

Thieno[2,3-b]pyridin-2-ylboronic acid

Vue d'ensemble

Description

Thieno[2,3-b]pyridin-2-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S . It is used in organic synthesis and has been found to have various pharmacological and biological utilities .

Synthesis Analysis

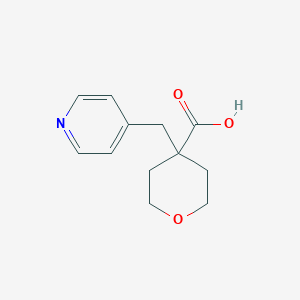

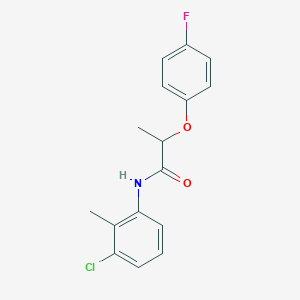

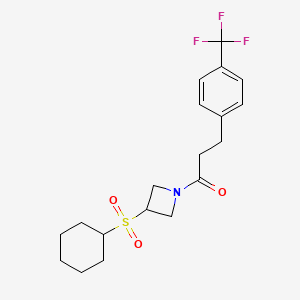

The synthesis of this compound and its derivatives has been a subject of research in recent years . The compound can be synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-b]pyridine core with a boronic acid group attached to the 2-position of the pyridine ring .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a key starting material for the formation of pyridyl boronic ester . It can also react with other compounds to form new derivatives .Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 179.00 . More specific physical and chemical properties such as melting point, solubility, and spectral data may need to be determined experimentally or through further literature search.Mécanisme D'action

Target of Action

Thieno[2,3-b]pyridin-2-ylboronic acid is a heterocyclic compound that has been reported to have significant pharmacological and biological utility . It has been identified as a potential inhibitor of Pim-1 kinase , a type of enzyme that plays a crucial role in cell cycle progression, apoptosis, and transcription.

Mode of Action

It is believed to interact with its target, pim-1 kinase, leading to inhibition of the enzyme’s activity . This interaction could result in changes to cell cycle progression, apoptosis, and transcription.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of Pim-1 kinase. Pim-1 kinase is involved in several pathways, including those related to cell cycle progression, apoptosis, and transcription . The inhibition of Pim-1 kinase could therefore affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of Pim-1 kinase. This could result in changes to cell cycle progression, apoptosis, and transcription .

Safety and Hazards

Orientations Futures

The future research directions for Thieno[2,3-b]pyridin-2-ylboronic acid could involve further exploration of its biological activities and potential therapeutic applications . Additionally, new synthetic approaches and reaction conditions could be investigated to improve the efficiency and selectivity of its synthesis .

Propriétés

IUPAC Name |

thieno[2,3-b]pyridin-2-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEBNNDPFRPIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)N=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide](/img/structure/B2950065.png)

![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950074.png)

![N-(2,4-difluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2950077.png)

![2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950078.png)

![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950079.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B2950082.png)

![6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2950083.png)

![Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2950086.png)